molecular formula C10H11ClO B14835162 2-Chloro-6-(cyclopropylmethyl)phenol

2-Chloro-6-(cyclopropylmethyl)phenol

Cat. No.: B14835162
M. Wt: 182.64 g/mol
InChI Key: LVPKLXVXERIVDY-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol It is a chlorinated phenol derivative, characterized by the presence of a cyclopropylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(cyclopropylmethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Cyclopropylmethylphenol derivatives.

    Substitution: Amino or thiol-substituted phenol derivatives.

Scientific Research Applications

2-Chloro-6-(cyclopropylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group may enhance its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(cyclopropylmethyl)phenol is unique due to the presence of both the chlorine atom and the cyclopropylmethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-6-(cyclopropylmethyl)phenol

InChI

InChI=1S/C10H11ClO/c11-9-3-1-2-8(10(9)12)6-7-4-5-7/h1-3,7,12H,4-6H2

InChI Key

LVPKLXVXERIVDY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)Cl)O

Origin of Product

United States

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